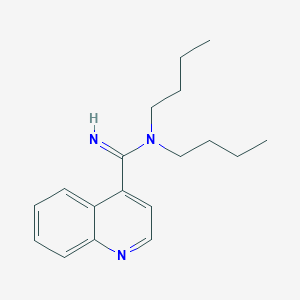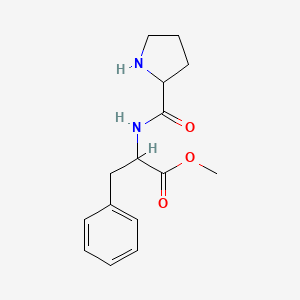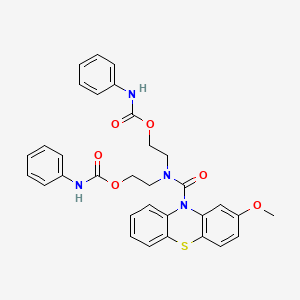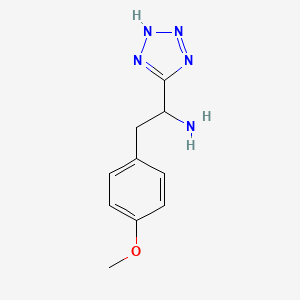
N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with a suitable pyrimidine precursor, followed by the introduction of a methylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methylsulfanyl-pyrimidine-2,4-diamine: Lacks the benzyl group but shares the core pyrimidine structure.
N-benzyl-pyrimidine-2,4-diamine: Lacks the methylsulfanyl group but retains the benzyl and pyrimidine core.
Uniqueness
N-benzyl-6-methylsulfanyl-pyrimidine-2,4-diamine is unique due to the presence of both the benzyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.
Eigenschaften
CAS-Nummer |
91769-84-5 |
|---|---|
Molekularformel |
C12H14N4S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
4-N-benzyl-6-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4S/c1-17-11-7-10(15-12(13)16-11)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H3,13,14,15,16) |
InChI-Schlüssel |
WEXZNYJEUMDKLL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=C1)NCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B14007067.png)
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14007071.png)

![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
